

Application Notes and Protocols: Formulation of Urethane Acrylate for Stereolithography

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Compound of Interest

Compound Name: Urethane acrylate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and characterization of **urethane acrylate**-based resins for stereolithography (SLA). **Urethane acrylates** are a versatile class of photopolymers that offer a wide range of mechanical properties, from rigid and tough to flexible and elastomeric, making them suitable for various applications in research, medical device prototyping, and drug delivery systems.[1][2] This document outlines the key components of **urethane acrylate** formulations, their influence on material properties, and detailed protocols for resin characterization.

Core Components of Urethane Acrylate Resins

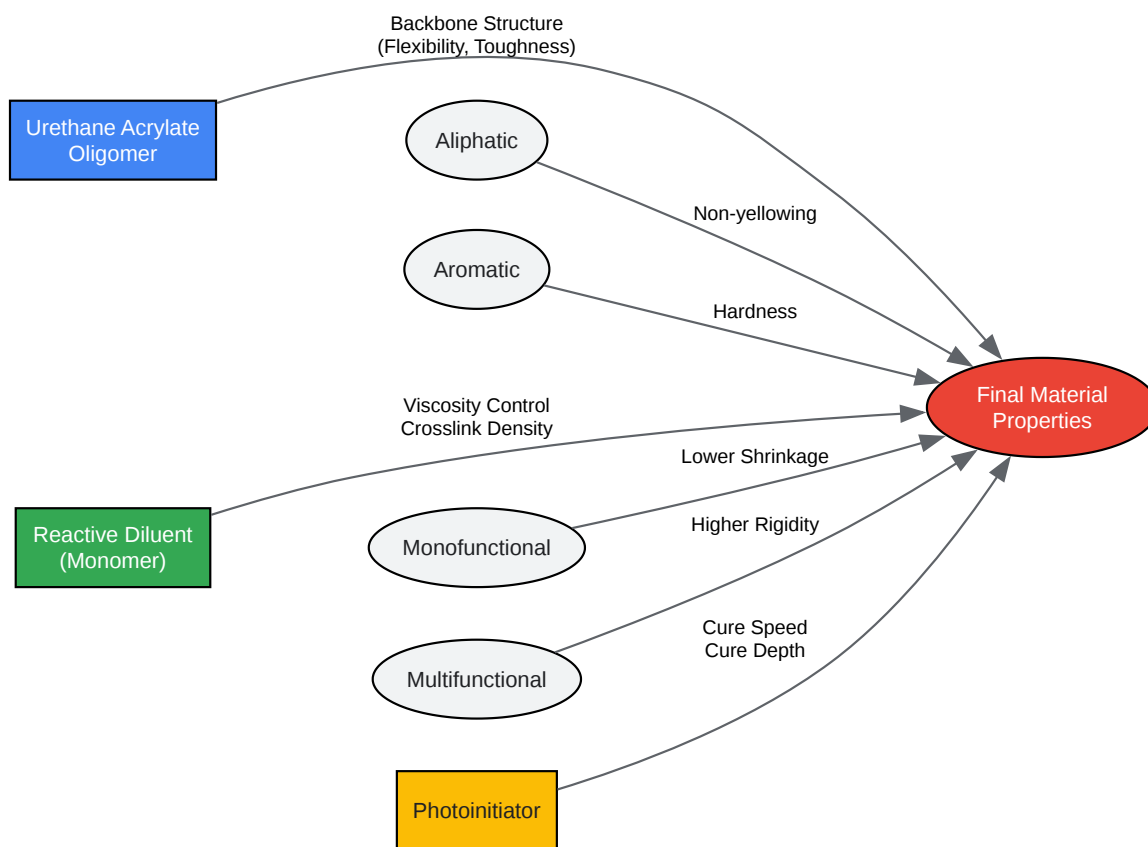
Urethane acrylate resins for SLA are typically composed of three main components: a **urethane acrylate** oligomer, a reactive diluent (monomer), and a photoinitiator.[2][3] The careful selection and proportioning of these components are crucial for achieving the desired properties of the final 3D printed object.

- **Urethane Acrylate Oligomers:** These are the backbone of the resin and largely determine the fundamental mechanical properties of the cured material.[1] They are synthesized from a polyol, a diisocyanate, and a hydroxy-functional acrylate or methacrylate. The choice between an aliphatic or aromatic diisocyanate core influences properties like yellowing resistance and overall durability.[4][5] Aliphatic **urethane acrylates** are known for their non-yellowing characteristics and excellent outdoor durability, while aromatic versions offer a good balance of reactivity, toughness, and hardness.[5][6]

- **Reactive Diluents (Monomers):** These are low-viscosity monomers that are added to the formulation to reduce the overall viscosity of the resin, making it suitable for the SLA printing process.^[7] They also co-react with the oligomer during polymerization and contribute to the final properties of the material.^[8] Common reactive diluents include monofunctional acrylates like isobornyl acrylate (IBOA) and multifunctional acrylates like trimethylolpropane triacrylate (TMPTA) and 1,6-hexanediol diacrylate (HDDA).^{[3][9]} The functionality of the diluent (the number of acrylate groups) influences the crosslink density and thus the rigidity and chemical resistance of the final part.
- **Photoinitiators:** These molecules absorb light from the SLA printer's laser or DLP projector and generate reactive species (free radicals) that initiate the polymerization of the acrylate groups on the oligomers and monomers.^[3] The selection of a photoinitiator depends on the wavelength of the light source used in the 3D printer.^[10] Common photoinitiators for SLA include phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), which are effective with long-wavelength UV light.^{[11][12]} The concentration of the photoinitiator is a critical parameter, as too little can result in incomplete curing, while too much can lead to unwanted light absorption and reduced cure depth.^[11]

Formulation-Property Relationships

The properties of the final cured **urethane acrylate** material are a direct result of the formulation. The following diagram illustrates the logical relationships between the core components and the resulting material properties.



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Caption: Relationship between formulation components and material properties.

Data Presentation: Example Formulations and Mechanical Properties

The following tables summarize quantitative data from published studies, illustrating the impact of different **urethane acrylate** oligomers and reactive diluents on the mechanical properties of the final printed materials.

Table 1: Influence of **Urethane Acrylate** Oligomer Type on Mechanical Properties

Formulation ID	Urethane Acrylate (40 wt%)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
87A	Aliphatic Urethane Hexa-acrylate	45.3 ± 3.1	15.2 ± 2.5	[4][13]
88A	Aromatic Urethane Hexa-acrylate	55.1 ± 4.2	8.9 ± 1.8	[4][13]
588	Aliphatic Urethane Acrylate	48.7 ± 2.9	20.1 ± 3.1	[4][13]

Base formulation for all samples in Table 1 also contained 40 wt% ethoxylated pentaerythritol tetraacrylate, 12 wt% isobornyl acrylate, and 3 wt% diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.[13][14]

Table 2: Influence of Reactive Diluent on Mechanical Properties of a **Urethane Acrylate** Resin

Main Resin	Reactive Diluent (50 wt%)	Ultimate Tensile Strength (UTS) (MPa)	Young's Modulus (MPa)	Izod Impact Strength (kJ/m ²)	Reference
Urethane Diacrylate	HDDA	25.4	850	3.2	[8][9]
Urethane Diacrylate	DPGDA	28.1	920	2.9	[8][9]
Urethane Diacrylate	TMPTA	35.2	1250	1.8	[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Resin Viscosity Measurement

Objective: To determine the viscosity of the formulated **urethane acrylate** resin to ensure its suitability for the SLA process.

Materials:

- Rotational viscometer (e.g., Brookfield DV-2+)[15]
- Appropriate spindle or cone/plate geometry[15][16]
- Temperature-controlled water bath or chamber[17]
- Resin sample
- Beaker or sample container

Protocol:

- Sample Preparation: Ensure the resin is homogeneous by thoroughly mixing all components. Allow the resin to equilibrate to the desired measurement temperature (typically 25-30 °C) in the temperature-controlled bath.[17]
- Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select an appropriate spindle or geometry based on the expected viscosity of the resin.[15]
- Measurement:
 - Place a sufficient amount of the resin sample into the sample container.
 - Immerse the spindle into the resin to the specified depth.
 - Begin rotation at a set speed (RPM) and allow the reading to stabilize.
 - Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
 - Repeat the measurement at several rotational speeds to assess any shear-thinning or shear-thickening behavior.[18]

Cure Depth Determination (Working Curve)

Objective: To determine the critical energy (E_c) and penetration depth (D_p) of the resin, which are essential parameters for optimizing the printing process.[19][20]

Materials:

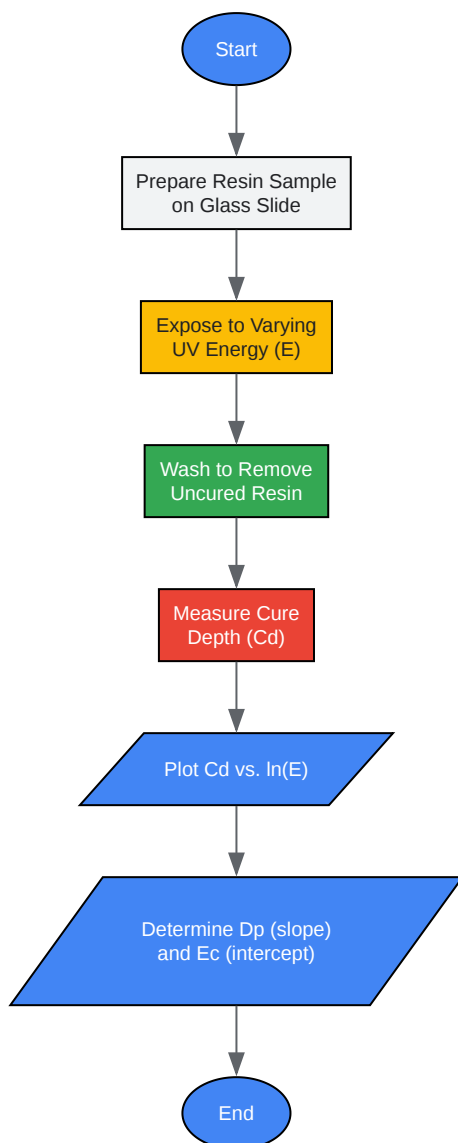
- SLA 3D printer or a controlled UV light source of the appropriate wavelength (e.g., 365 nm or 405 nm)[21]
- Glass microscope slides
- Digital calipers, profilometer, or confocal microscope for thickness measurement[21][22]
- Resin sample
- Solvent for washing (e.g., isopropanol)

Protocol:

- Sample Preparation: Place a small drop of the resin onto a glass microscope slide.
- Exposure: Expose the resin drop to a series of controlled UV light doses (Energy, E , in mJ/cm^2). This can be achieved by varying the exposure time at a constant light intensity.[21]
- Washing: After exposure, gently wash the slide with a suitable solvent to remove any uncured resin, leaving behind the solidified polymer.
- Measurement: Measure the thickness (Cure Depth, C_d) of the cured resin sample using a precise measurement tool like a digital caliper or a profilometer for higher accuracy.[21]
- Data Analysis:
 - Plot the measured cure depth (C_d) on a linear scale against the natural logarithm of the exposure energy ($\ln(E)$).
 - The resulting plot should be a straight line, known as the "working curve".[20]
 - The slope of this line is the penetration depth (D_p).[20]

- The x-intercept (where $C_d = 0$) is the critical energy (E_c).^[20]

The following diagram illustrates the experimental workflow for determining the working curve.



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Caption: Workflow for determining the working curve of an SLA resin.

Mechanical Property Testing

Objective: To characterize the mechanical properties of the cured **urethane acrylate** material, such as tensile strength, elongation at break, and flexural strength.

Materials:

- SLA 3D printer
- Universal testing machine (e.g., Instron) with appropriate grips and fixtures
- CAD software to design test specimens (e.g., ASTM D638 for tensile testing, ASTM D790 for flexural testing)
- Post-curing apparatus (UV oven)

Protocol:

- Specimen Preparation:
 - Design the required test specimens in CAD software according to the relevant ASTM standards.
 - 3D print the specimens using the formulated **urethane acrylate** resin. The printing orientation can influence the mechanical properties and should be controlled and reported. [\[23\]](#)[\[24\]](#)
 - After printing, wash the specimens thoroughly to remove any uncured resin.
 - Perform post-curing in a UV oven according to a defined schedule, as post-curing can significantly affect the final mechanical properties.[\[4\]](#)
- Tensile Testing (ASTM D638):
 - Mount the dog-bone shaped specimen into the grips of the universal testing machine.
 - Apply a tensile load at a constant crosshead speed until the specimen fractures.
 - Record the load and displacement data.
 - Calculate the tensile strength (maximum stress) and elongation at break.[\[23\]](#)
- Flexural Testing (ASTM D790):

- Place the rectangular bar specimen on a three-point bending fixture.
- Apply a load to the center of the specimen at a constant rate until it breaks or reaches a specified deflection.
- Record the load and deflection data.
- Calculate the flexural strength and flexural modulus.[4]

Biocompatibility Considerations

For applications in drug development and medical devices, the biocompatibility of the cured **urethane acrylate** material is of paramount importance. It has been shown that **urethane acrylate**-based photopolymer resins can be formulated to be non-toxic.[4][13] Cytotoxicity testing, such as MTT assays, should be performed on extracts of the cured material to ensure it is safe for its intended application.[4] The choice of components, particularly residual monomers and photoinitiators, can significantly impact biocompatibility. Therefore, thorough washing and complete post-curing are critical steps to minimize leachable components.

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